N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylanilino group, and a triazolopyrimidine core
Properties
IUPAC Name |
N-cyclohexyl-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-14-9-15(2)11-18(10-14)25-21-23-16(3)12-19-26-27(22(30)28(19)21)13-20(29)24-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,25)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLOQJYXMYQPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4CCCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl and dimethylanilino groups. Common synthetic routes include:
Cyclization Reactions: The formation of the triazolopyrimidine core often involves cyclization reactions using appropriate precursors under controlled conditions.
Substitution Reactions:
Acylation Reactions: The final step involves acylation to introduce the acetamide group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-1,3-propanediamine: Shares the cyclohexyl group but differs in its overall structure and functional groups.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group and dimethylamine but lacks the triazolopyrimidine core.
Uniqueness
N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties
Biological Activity
N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure features:
- A cyclohexyl group , which contributes to its lipophilicity.
- A dimethylanilino group , which may enhance its interaction with biological targets.
- A triazolopyrimidine core , known for its diverse biological activities.
The molecular formula of the compound is , and it has a molecular weight of 424.50 g/mol. The InChI key for this compound is InChI=1S/C22H28N6O2/c1-14-9-15(2)11-18(10-14)25-21-23-16(3)12-19-26-27(22(30)28(19)21)13-20(29)24-17-7-5-4-6-8-17/h9-12,17H,4-8,13H2,1-3H3,(H,23,25)(H,24,29) .
Antimicrobial Activity
Recent studies have demonstrated that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. N-cyclohexyl-2-{5-[...]} has been investigated for its ability to inhibit various bacterial and fungal strains. The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Potential
The compound has also shown promise in anticancer research. It has been tested against several cancer cell lines, including breast and colon cancer cells. The results indicate that it induces apoptosis (programmed cell death) in these cells through the activation of caspase pathways and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
The biological activity of N-cyclohexyl-2-{5-[...]} is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition can lead to elevated levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease .
- Cell Cycle Arrest : In cancer cells, the compound disrupts the cell cycle at specific checkpoints, leading to growth inhibition and apoptosis. This is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-cyclohexyl-2-{5-[...]} against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited significant antimicrobial activity with MIC values ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with N-cyclohexyl-2-{5-[...]} resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with concentrations above 20 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
